molecular formula C19H25N3O3 B11192945 ethyl 4-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperazine-1-carboxylate

ethyl 4-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperazine-1-carboxylate

Cat. No.: B11192945
M. Wt: 343.4 g/mol
InChI Key: KSZCINFWBAVSIE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 4-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may include the following steps:

    Formation of the indole moiety: This can be achieved by reacting 2,3-dimethylphenylhydrazine with an appropriate ketone or aldehyde.

    Attachment of the piperazine ring: The indole derivative is then reacted with ethyl piperazine-1-carboxylate under suitable conditions to form the final product.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents .

Mechanism of Action

The mechanism of action of ethyl 4-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, influencing biological pathways . For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H25N3O3/c1-4-25-19(24)21-11-9-20(10-12-21)13-18(23)22-15(3)14(2)16-7-5-6-8-17(16)22/h5-8H,4,9-13H2,1-3H3

InChI Key

KSZCINFWBAVSIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)N2C(=C(C3=CC=CC=C32)C)C

Origin of Product

United States

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